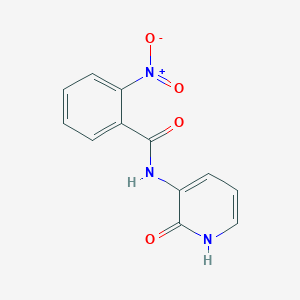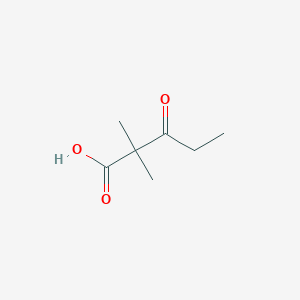![molecular formula C14H22ClN3 B13882682 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a chloro-substituted aniline ring and a piperazine moiety, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline typically involves multiple steps. One common method is the reaction of 4-chloro-3-nitrobenzyl chloride with 4-propan-2-ylpiperazine under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline
- 4-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]aniline
- 4-Chloro-3-[(4-isobutylpiperazin-1-yl)methyl]aniline
Uniqueness
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
特性
分子式 |
C14H22ClN3 |
|---|---|
分子量 |
267.80 g/mol |
IUPAC名 |
4-chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-7-5-17(6-8-18)10-12-9-13(16)3-4-14(12)15/h3-4,9,11H,5-8,10,16H2,1-2H3 |
InChIキー |
HNWXMLNQZQAOAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


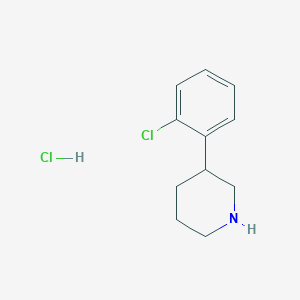
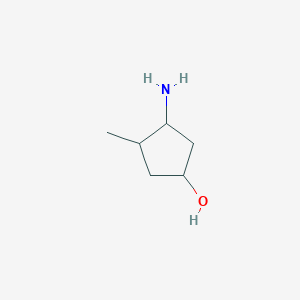
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
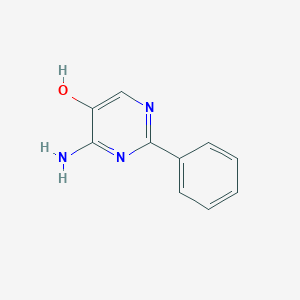

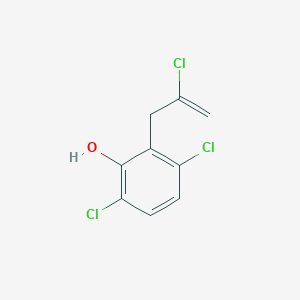
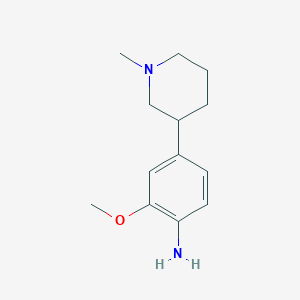
![4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
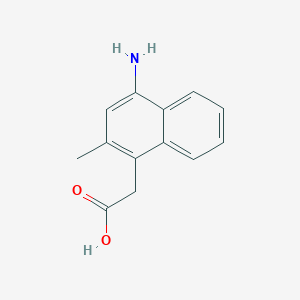
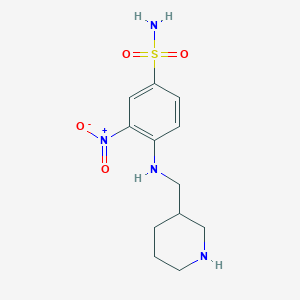
![2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13882650.png)
